1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate 1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate
Brand Name: Vulcanchem
CAS No.: 17332-39-7
VCID: VC0107121
InChI: InChI=1S/C24H29NO4.H3NO3S/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-5(2,3)4/h9-12,14-16H,5-8,13H2,1-4H3;(H3,1,2,3,4)
SMILES: CCOC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.NS(=O)(=O)[O-]
Molecular Formula: C24H32N2O7S
Molecular Weight: 492.6 g/mol

1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate

CAS No.: 17332-39-7

Main Products

VCID: VC0107121

Molecular Formula: C24H32N2O7S

Molecular Weight: 492.6 g/mol

1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate - 17332-39-7

CAS No. 17332-39-7
Product Name 1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate
Molecular Formula C24H32N2O7S
Molecular Weight 492.6 g/mol
IUPAC Name 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinolin-2-ium;sulfamate
Standard InChI InChI=1S/C24H29NO4.H3NO3S/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-5(2,3)4/h9-12,14-16H,5-8,13H2,1-4H3;(H3,1,2,3,4)
Standard InChIKey ZKTOHCHQLAMMQD-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.NS(=O)(=O)[O-]
Canonical SMILES CCOC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.NS(=O)(=O)[O-]
Synonyms 1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate
PubChem Compound 16204993
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator